molecular formula C12H18O B092620 2-Cyclohexylidenecyclohexanone CAS No. 1011-12-7

2-Cyclohexylidenecyclohexanone

Cat. No. B092620
Key on ui cas rn: 1011-12-7
M. Wt: 178.27 g/mol
InChI Key: TYDSIOSLHQWFOU-UHFFFAOYSA-N
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Patent
US04170609

Procedure details

Using the equipment from Example 15, 1500 ml cyclohexanone was charged to the flask with 100 g aluminum oxycarbonate. The flask was heated to an initial boiling point of 142 degrees C. Water evolved quickly and the temperature rose to 200 degrees C. in three hours. The fluid was decanted and distilled yielding unreacted cyclohexanone along with cyclohexylidene cyclohexanone and the higher condensation product C18H26O believed to be dicyclohexylidene cyclohexanone.
Quantity
1500 mL
Type
reactant
Reaction Step One
[Compound]
Name
aluminum oxycarbonate
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>O>[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:1]1(=[C:2]2[CH2:3][CH2:4][CH2:5][CH2:6][C:1]2=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1500 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Step Two
Name
aluminum oxycarbonate
Quantity
100 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The flask was heated to an initial boiling point of 142 degrees C
CUSTOM
Type
CUSTOM
Details
rose to 200 degrees C
CUSTOM
Type
CUSTOM
Details
The fluid was decanted
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CCCCC1)=O
Name
Type
product
Smiles
C1(CCCCC1)=C1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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